Product packaging for 1-Tetradecene(Cat. No.:CAS No. 1120-36-1)

1-Tetradecene

Cat. No.: B072687
CAS No.: 1120-36-1
M. Wt: 196.37 g/mol
InChI Key: HFDVRLIODXPAHB-UHFFFAOYSA-N
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Description

1-Tetradecene is a straight-chain alpha olefin (C14H28) that serves as a fundamental building block and model compound in a wide range of scientific research. Its primary research value lies in its application in organic synthesis, where it acts as a versatile precursor for producing surfactants, lubricants, and specialty polymers via reactions such as hydroformylation, ethoxylation, and polymerization. In material science, this compound is investigated for its role in creating self-assembled monolayers (SAMs) and in the synthesis of metal-organic frameworks (MOFs) with tailored properties. Furthermore, it is extensively used as a standard in analytical chemistry, particularly in gas chromatography for the identification and quantification of hydrocarbon mixtures. Its well-defined linear structure also makes it an ideal model substrate in catalytic studies, enabling researchers to explore reaction mechanisms and evaluate the performance of novel catalysts in isomerization, metathesis, and oxidation reactions. This compound provides researchers with a high-purity, predictable reagent essential for advancing innovations in chemical synthesis and advanced material design.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H28<br>CH3(CH2)11CH=CH2<br>C14H28 B072687 1-Tetradecene CAS No. 1120-36-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tetradec-1-ene
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InChI

InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3H,1,4-14H2,2H3
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InChI Key

HFDVRLIODXPAHB-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCC=C
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Molecular Formula

C14H28, Array
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Related CAS

25608-58-6
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DSSTOX Substance ID

DTXSID4027367
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Molecular Weight

196.37 g/mol
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Physical Description

Watery liquid; colorless; mild pleasant odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid; [HSDB], COLOURLESS LIQUID.
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Boiling Point

484 °F at 760 mmHg (USCG, 1999), 232-234 °C @ 760 MM HG, 252 °C
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Flash Point

230 °F (USCG, 1999), 110 °C, 230 °F (110 °C) (CLOSED CUP), 107 °C c.c.
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Solubility

SOL IN ETHANOL, ETHER, BENZENE, Solubility in water: none
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Density

0.771 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7745 @ 20 °C/4 °C, Relative density (water = 1): 0.8
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Vapor Density

6.78 (Air=1), Relative vapor density (air = 1): 6.78
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Vapor Pressure

4.55 mmHg at 220 °F (USCG, 1999), 0.01 [mmHg], 1.5X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 2
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Color/Form

COLORLESS LIQUID

CAS No.

1120-36-1, 68855-59-4, 68855-60-7
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Melting Point

8.8 °F (USCG, 1999), -12 °C
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Synthesis and Manufacturing Methodologies of 1 Tetradecene

Established Synthetic Routes for 1-Tetradecene

Traditional methods for synthesizing this compound often rely on fundamental organic reactions, including elimination reactions and the thermal cracking of large hydrocarbon feedstocks.

Dehydrohalogenation Approaches

Dehydrohalogenation is a classic method for introducing a double bond into an alkyl chain. solubilityofthings.com This elimination reaction involves the removal of a hydrogen halide (HX) from an alkyl halide. For the synthesis of this compound, this would typically involve the reaction of a 1-halotetradecane, such as 1-bromotetradecane, with a strong base.

For instance, treating 5-bromotetradecane with a powerful base like potassium hydroxide (B78521) is a known route to produce (E)-5-tetradecene. evitachem.com Applying this principle to generate the terminal alkene, this compound, would necessitate starting with a 1-halotetradecane. The base abstracts a proton from the beta-carbon (C2), while the halogen on the alpha-carbon (C1) acts as a leaving group, resulting in the formation of a double bond between the first and second carbon atoms.

Olefination Reactions

Olefination reactions provide a versatile pathway for constructing alkenes from carbonyl compounds. solubilityofthings.com Several named reactions fall under this category, including the Wittig, Horner-Wadsworth-Emmons, and Julia-Lythgoe olefinations, which are fundamental in organic synthesis for creating carbon-carbon double bonds. organic-chemistry.orgresearchgate.net

In the context of this compound synthesis, the Wittig reaction is a prime example. This reaction would involve the reaction of a thirteen-carbon aldehyde, tridecanal (B79276), with a phosphorus ylide, specifically methylenetriphenylphosphorane (B3051586) (Ph3P=CH2). The ylide acts as a nucleophile, attacking the carbonyl carbon of the aldehyde, and through a series of intermediates, yields the final this compound product and triphenylphosphine (B44618) oxide as a byproduct.

Cracking of Larger Hydrocarbons

The industrial-scale production of linear alpha-olefins, including this compound, is often achieved through the thermal cracking of larger hydrocarbons derived from petroleum. solubilityofthings.com Processes such as steam cracking, catalytic cracking, and hydrocracking break down long-chain hydrocarbons into smaller, more valuable molecules like ethylene (B1197577), propylene (B89431), and other olefins. slideshare.net

While much of the focus in large-scale cracking is on producing smaller alkenes, fractions containing C14 hydrocarbons can be processed to isolate this compound. slideshare.net Catalytic cracking, for example, utilizes catalysts at high temperatures (450-550°C) to facilitate the cleavage of C-C bonds. slideshare.net The specific yield of this compound depends on the feedstock composition and the precise process conditions employed.

Synthesis from Acetylated Castor Oil

A notable route for producing this compound involves the thermal decomposition (pyrolysis) of acetylated castor oil (ACO). scribd.comunizik.edu.ng This method is often discussed in the context of producing "drying oils," for which this compound serves as a model compound. wvu.eduuotechnology.edu.iq

The process begins with the acetylation of castor oil. The resulting ACO is then subjected to high temperatures (typically 300 to 380°C) in a reactor. wvu.edu This thermal cracking process breaks down the ACO into this compound and acetic acid as the primary products. unizik.edu.ng An undesired side reaction can also occur where this compound dimerizes to form a gum, modeled as 1-octacosene. wvu.edu The reaction is endothermic and does not require a catalyst, being initiated by the high temperatures. unizik.edu.ngwvu.edu

Table 1: Key Reactions in the Pyrolysis of Acetylated Castor Oil This interactive table summarizes the primary and secondary reactions occurring during the thermal cracking of acetylated castor oil.

Reaction Type Reactant(s) Product(s) Reference
Primary Reaction Acetylated Castor Oil (modeled as Palmitic Acid) This compound + Acetic Acid unizik.edu.ngwvu.edu

| Side Reaction | 2 molecules of this compound | 1-Octacosene (Gum) | wvu.edu |

Advanced and Green Chemistry Synthetic Strategies

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign processes. These principles are evident in the advanced catalytic methods being applied to olefin synthesis.

Catalytic Synthesis Techniques

Advanced catalytic systems offer significant advantages over traditional methods, including milder reaction conditions, higher selectivity, and the potential for catalyst recycling, which aligns with the principles of green chemistry. d-nb.info

Olefin Metathesis: Olefin metathesis is a powerful, metal-catalyzed reaction that reorganizes carbon-carbon double bonds. researchgate.net It has found growing application in oleochemistry. d-nb.info For instance, the ethenolysis of a larger internal alkene using a ruthenium-based catalyst can yield this compound. Research has demonstrated the use of ruthenium catalysts supported on solid resins like Amberlyst-15, which facilitates easier separation of the catalyst from the reaction products, a key green chemistry principle. d-nb.info While homogeneous catalysts often show high activity, these heterogeneous systems are advantageous for industrial applications. d-nb.info

Biocatalysis: A cutting-edge green chemistry approach involves the use of enzymes to catalyze reactions. Directed evolution has been used to engineer a P450 enzyme variant that can perform oxidative decarboxylation of fatty acids to produce terminal alkenes (1-alkenes). researchgate.net This biocatalytic system can convert long-chain saturated fatty acids, such as myristic acid (a C14 fatty acid), directly into 1-tridecene (B165156), and could be adapted for other chain lengths. While this specific example yields 1-tridecene, the methodology represents a significant advancement in producing 1-alkenes from renewable feedstocks with high efficiency and selectivity under mild conditions. researchgate.net

Table 2: Comparison of Synthetic Methodologies for this compound This interactive table compares the different synthesis routes for this compound.

Methodology Typical Reactants Key Features Classification
Dehydrohalogenation 1-Halotetradecane, Strong Base Classic elimination reaction. Established
Olefination (Wittig) Tridecanal, Phosphorus Ylide Forms C=C bond from a carbonyl group. Established
Hydrocarbon Cracking Large Alkanes (e.g., from Naphtha) Industrial-scale, high temperature process. Established
Acetylated Castor Oil Pyrolysis Acetylated Castor Oil Thermal decomposition, produces acetic acid byproduct. Established
Olefin Metathesis Other Alkenes, Ethene Ruthenium-catalyzed, good for bond reorganization. Advanced/Green

Table 3: Chemical Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 14260
Potassium Hydroxide 14797
1-Bromotetradecane 14259
(E)-5-Tetradecene 5364491
Tridecanal 14463
Methylenetriphenylphosphorane 14118
Triphenylphosphine oxide 11432
Ethylene 6325
Propylene 8252
Castor Oil 6434423
Acetic Acid 176
1-Octacosene 5364508
Myristic acid 11005
Organometallic Catalysis in this compound Synthesis

Organometallic catalysts are central to the selective synthesis of this compound, primarily through the oligomerization of ethylene. These catalysts, typically soluble in the reaction medium, offer high control over the polymerization process.

Ziegler-Natta Catalysts: Historically, Ziegler-Natta catalysts, which encompass a range of titanium-based compounds combined with organoaluminum co-catalysts like triethylaluminium, have been fundamental in the production of polyolefins and linear alpha-olefins (LAOs). wikipedia.org Homogeneous versions of these catalysts, often based on Group 4 metals such as titanium, zirconium, or hafnium, are used with methylaluminoxane (B55162) (MAO) as a cocatalyst for the polymerization of terminal alkenes. wikipedia.org The copolymerization of ethylene with various 1-olefins, including this compound, has been studied using metallocene catalyst systems. mdpi.com

Metallocene and Post-Metallocene Catalysts: More modern, single-site catalysts like metallocenes offer greater control over the molecular weight distribution and comonomer incorporation. Research has demonstrated the use of specific titanium-based catalysts for the polymerization and copolymerization of long-chain α-olefins. For instance, the CpTiMe₂(O-2,6-iPr₂C₆H₃)–borate (B1201080) catalyst system has been used for the polymerization of this compound, producing ultrahigh molecular weight polymers. mdpi.commdpi.com Similarly, ethylene copolymers with this compound have been prepared using a CpTiCl₂(O-2,6-iPr₂-4-SiEt₃C₆H₂)–MAO catalyst system, which yields high-molecular-weight copolymers with uniform compositions. acs.orgacs.org

Olefin Metathesis: Olefin metathesis provides another route to this compound. This reaction rearranges the bonds of olefins, and can, for example, convert 1-octene (B94956) and 1-pentene (B89616) into 1-tridecene and ethylene using molybdenum or tungsten-based Schrock catalysts. While not a direct synthesis from ethylene, it represents a powerful organometallic transformation for creating specific long-chain olefins. Self-metathesis of 1-octene can yield 7-tetradecene. epo.orggoogle.com

The table below summarizes key findings from research on organometallic catalysts in reactions involving this compound.

Catalyst SystemMonomers/SubstratesKey FindingsReference(s)
CpTiMe₂(O-2,6-iPr₂C₆H₃)–borateThis compoundProceeded in a quasi-living manner, affording ultrahigh molecular weight poly(this compound) (Mn up to 1.02 × 10⁶). mdpi.commdpi.com
CpTiCl₂(O-2,6-iPr₂-4-SiEt₃C₆H₂)–MAOEthylene, this compoundProduced high-molecular-weight copolymers with uniform compositions. acs.orgacs.org
rac-Et[Ind]₂ZrCl₂/MAOEthylene, this compoundInvestigated the effect of long-chain comonomers; activity increased with longer chains like this compound compared to 1-dodecene (B91753). mdpi.com
Pt(dba)₃ / (R,R)-L4 LigandThis compound, B₂(pin)₂Used for enantioselective diboration, demonstrating catalytic transformation of the this compound substrate. nih.gov
Heterogeneous Catalysis in this compound Synthesis

Heterogeneous catalysts, which exist in a different phase from the reactants, are mainstays of industrial chemical production due to their ease of separation and robustness.

Supported Ziegler-Natta Catalysts: The industrial production of LAOs heavily relies on heterogeneous Ziegler-Natta catalysts. wikipedia.org These are typically titanium compounds, like TiCl₄, supported on a carrier such as magnesium chloride (MgCl₂). wikipedia.org These supported catalysts are activated by organoaluminum compounds and are used in large-scale slurry or gas-phase polymerization processes to produce a range of α-olefins. wikipedia.org

Fischer-Tropsch Synthesis (FTS): The Fischer-Tropsch synthesis is another major industrial route that can produce linear alpha-olefins. janex.ch In this process, syngas (a mixture of carbon monoxide and hydrogen) is converted into a wide spectrum of hydrocarbons, including this compound, over catalysts typically based on iron or cobalt. researchgate.netnii.ac.jp Subsequent purification and fractional distillation are required to isolate the desired C14 fraction. Research has aimed to optimize FTS catalysts to selectively produce linear α-olefins. researchgate.net

Metathesis Catalysts: Heterogeneous catalysts are also employed for olefin metathesis. For example, tungsten-based catalysts supported on materials like silica (B1680970) or alumina (B75360) can be used for the self-metathesis of lighter α-olefins to produce longer-chain internal olefins and ethylene. epo.orgukzn.ac.za Cross-metathesis reactions can then convert these internal olefins into desired α-olefins. google.com

Biocatalytic Approaches for this compound Production

Biocatalysis offers a promising alternative for producing olefins from renewable feedstocks under mild conditions. The primary biocatalytic route to this compound is the enzymatic decarboxylation of fatty acids.

P450 Decarboxylase (OleT): A key enzyme in this field is the cytochrome P450 decarboxylase known as OleT. nih.gov This enzyme catalyzes the conversion of C-chain fatty acids into Cₙ₋₁ terminal alkenes. nih.gov Specifically, OleT can convert pentadecanoic acid (C15) into this compound. The reaction uses hydrogen peroxide as a co-substrate to remove the carboxylate group, releasing carbon dioxide. nih.gov This pathway is of significant interest for producing biofuels and bio-based chemicals from microbial fatty acid biosynthesis. nih.gov While OleT shows high efficiency for long-chain fatty acids, its activity with shorter chains can result in a mix of alkenes and fatty alcohols. nih.gov

Other Enzymatic Reactions: While the decarboxylation of fatty acids is a direct synthesis route, other enzymatic reactions utilize this compound as a substrate, demonstrating the potential of biocatalysis in this chemical space. For example, fungal peroxygenases have been shown to catalyze the epoxidation of this compound to produce 1,2-epoxytetradecane (B1585259). csic.esmdpi.com

Flow Chemistry and Continuous Microfluidic Synthesis for this compound

Flow chemistry, particularly using microreactors, offers significant advantages for chemical synthesis, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety when handling hazardous reagents. mdpi.comrsc.org

While specific literature on the complete synthesis of this compound in flow is emerging, related processes have been successfully demonstrated. For instance, the sulfonation of this compound has been studied in a continuous flow microreactor to establish its reaction kinetics. scite.ai This indicates the feasibility of handling this long-chain olefin in microfluidic systems.

Furthermore, the continuous-flow synthesis of α-olefin sulfonates (AOS) from α-olefins and sulfur trioxide has been optimized in a cross-shaped microreactor, showcasing superior efficiency and greener synthesis compared to traditional batch reactors. mdpi.com Another study demonstrated the efficient continuous-flow synthesis of long-chain alkylated naphthalene (B1677914) using α-olefins (C9-C13 mixture) in a microreaction system, achieving high yields in seconds at mild temperatures. rsc.org These examples strongly suggest that the catalytic oligomerization or other synthesis routes for this compound could be significantly intensified and optimized by transitioning from batch to continuous-flow processes, potentially leading to higher yields, better selectivity, and easier scale-up. rsc.orgrsc.org

Industrial Production Methods and Scalability of this compound Synthesis

On an industrial scale, this compound is not typically produced as a single, targeted molecule but rather as a fraction within a broader distribution of linear alpha-olefins (LAOs). janex.chresearchgate.net The dominant and most commercially significant manufacturing method is the oligomerization of ethylene. janex.ch

Several commercial technologies, which are often proprietary, exist for this purpose. These "full-range" processes produce a Schulz-Flory distribution of LAOs, ranging from 1-butene (B85601) (C4) to olefins with 30 or more carbon atoms (C30+). researchgate.netnexanteca.com The desired this compound is then separated from the product mixture via fractional distillation.

Prominent industrial LAO production technologies include:

The Shell Higher Olefin Process (SHOP): A well-established process that combines ethylene oligomerization, isomerization, and metathesis to produce a specific range of olefins desired by the market.

The Chevron Phillips Chemical Company (CPChem) Process: This one-step technology uses a proprietary catalyst system for the full-range oligomerization of ethylene. researchgate.net

The INEOS Process: This method also involves the oligomerization of ethylene to produce a wide range of LAOs. researchgate.net

The α-SABLIN Process: A technology jointly developed by SABIC and Linde, it is a homogeneously catalyzed system for producing a full range of LAOs. osti.gov The product distribution can be adjusted by modifying the catalyst-to-cocatalyst ratio to maximize either lighter or heavier LAOs depending on market demand. osti.gov A commercial plant using this technology has a nameplate capacity of 150,000 tons per year of total LAOs. osti.gov

The global market for linear alpha-olefins was approximately 6,749 thousand tonnes in 2024 and is projected to grow, driven primarily by its use as a comonomer in polyethylene (B3416737) production. chemanalyst.com The scalability of these ethylene oligomerization processes is well-proven, with major global chemical companies operating world-scale production facilities. nexanteca.comchemanalyst.com

Industrial ProcessTechnology TypeKey FeaturesReference(s)
α-SABLINEthylene OligomerizationHomogeneously catalyzed bubble-column reactor; product distribution is adjustable. osti.gov
Chevron Phillips ProcessEthylene OligomerizationOne-step, full-range process using a nickel catalyst. researchgate.net
Shell Higher Olefin Process (SHOP)Ethylene Oligomerization, Isomerization, MetathesisMulti-step process allowing for flexibility in the product slate. researchgate.net
Fischer-Tropsch SynthesisSyngas ConversionProduces a wide range of hydrocarbons, including LAOs, from syngas. Requires extensive purification. janex.ch

Chemical Reactions and Reactivity of 1 Tetradecene

Reaction Mechanisms Involving the Terminal Alkene Moiety

The chemistry of 1-tetradecene is dominated by reactions that target the terminal C=C double bond. These reactions are typically electrophilic additions, where an electrophile (an 'electron-seeking' species) attacks the electron-rich π-bond, initiating a cascade of bond-breaking and bond-forming events. savemyexams.commsu.edu

Addition reactions are the most common transformations for alkenes like this compound. In these processes, the double bond is converted into single bonds as new atoms or groups are added to the carbon chain. libretexts.orgmsu.edu

Halogenation: This reaction involves the addition of halogens, such as chlorine (Cl₂) or bromine (Br₂), across the double bond of this compound. The reaction proceeds through an initial electrophilic attack by the halogen on the π-bond, leading to the formation of a cyclic halonium ion intermediate. msu.edu This intermediate is then attacked by a halide ion from the opposite side (anti-addition), resulting in a vicinal dihalide. For example, the reaction with bromine yields 1,2-dibromotetradecane. libretexts.org

Hydrohalogenation: this compound reacts with hydrogen halides (HX, such as HBr or HCl) to form a haloalkane. savemyexams.comwikipedia.org The reaction is an electrophilic addition that typically follows Markovnikov's rule. wikipedia.orgmasterorganicchemistry.com The proton (H⁺) from the hydrogen halide adds to the terminal carbon atom (C1), which has more hydrogen atoms, forming a more stable secondary carbocation at the C2 position. The halide ion (X⁻) then rapidly attacks this carbocation to yield 2-halotetradecane as the major product. msu.eduleah4sci.com

However, in the presence of peroxides (ROOR), the addition of hydrogen bromide (HBr) proceeds via a free-radical mechanism. chemistrysteps.commasterorganicchemistry.com This alternative pathway results in an anti-Markovnikov addition. pharmaguideline.comlibretexts.org The reaction is initiated by the homolytic cleavage of the peroxide to form alkoxy radicals, which then abstract a hydrogen atom from HBr to generate a bromine radical (Br•). masterorganicchemistry.comlibretexts.org The bromine radical adds to the less substituted carbon (C1) of this compound to form a more stable secondary carbon radical at C2. libretexts.org This radical then abstracts a hydrogen atom from another HBr molecule to yield the final product, 1-bromotetradecane, and regenerate a bromine radical to continue the chain reaction. masterorganicchemistry.compharmaguideline.com This peroxide effect is unique to HBr. libretexts.orglibretexts.org

ReactionReagent(s)MechanismMajor ProductRegioselectivity
HalogenationBr₂Electrophilic Addition (Halonium Ion)1,2-DibromotetradecaneN/A
HydrohalogenationHCl or HBrElectrophilic Addition (Carbocation)2-HalotetradecaneMarkovnikov
HydrohalogenationHBr, Peroxides (ROOR)Free Radical Addition1-BromotetradecaneAnti-Markovnikov

Hydration: The addition of water across the double bond of this compound, known as hydration, yields an alcohol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). savemyexams.comstudy.com The mechanism is analogous to hydrohalogenation, involving the protonation of the double bond to form the more stable secondary carbocation at C2, followed by nucleophilic attack by a water molecule. chadsprep.comyoutube.comyoutube.com A final deprotonation step yields the Markovnikov product, 2-tetradecanol. chadsprep.com

Hydroboration-Oxidation: This two-step process provides a complementary method to hydration, yielding the anti-Markovnikov alcohol product. wikipedia.orgbyjus.com

Hydroboration: this compound is treated with borane (BH₃), often complexed with tetrahydrofuran (B95107) (THF). The reaction is a concerted, syn-addition, where the boron atom adds to the less sterically hindered terminal carbon (C1) and a hydrogen atom adds to the more substituted carbon (C2). libretexts.orglibretexts.org This process is repeated until all three B-H bonds have reacted, forming a trialkylborane intermediate. byjus.com

Oxidation: The trialkylborane is then oxidized in a subsequent step using hydrogen peroxide (H₂O₂) and a base, typically sodium hydroxide (B78521) (NaOH). chadsprep.com The boron atom is replaced by a hydroxyl (-OH) group with retention of stereochemistry, yielding the final product, 1-tetradecanol. wikipedia.orglibretexts.org This reaction is highly regioselective and stereospecific, avoiding the carbocation rearrangements that can occur in acid-catalyzed hydration. libretexts.org

ReactionReagent(s)Key IntermediateMajor ProductRegioselectivityStereochemistry
Acid-Catalyzed HydrationH₂O, H₂SO₄ (cat.)Secondary Carbocation2-TetradecanolMarkovnikovN/A
Hydroboration-Oxidation1. BH₃·THF 2. H₂O₂, NaOHTrialkylborane1-TetradecanolAnti-MarkovnikovSyn-Addition

Hydrogenation is a reduction reaction where two hydrogen atoms are added across the double bond of this compound, converting the unsaturated alkene into a saturated alkane. libretexts.orgmsu.edu The product of this reaction is tetradecane. The process is typically carried out by treating this compound with hydrogen gas (H₂) in the presence of a metal catalyst. msu.edu

Research has explored various catalytic systems to optimize the hydrogenation of this compound. For instance, rhodium(0) nanoparticles stabilized by functionalized polymers have demonstrated high stability and catalytic activity for the aqueous hydrogenation of this compound. researchgate.net The process of creating polyalphaolefins (PAOs), which are used as synthetic lubricants, involves the oligomerization of alpha-olefins like this compound, followed by hydrogenation over a supported noble metal catalyst to produce the fully saturated hydrocarbon mixture. epa.govepa.govnih.gov

Catalyst SystemTemperature (K)Hydrogen Pressure (MPa)SolventOutcome
Rhodium(0) Nanoparticles3031.0WaterEfficient conversion to tetradecane; catalyst recyclable. researchgate.net
Supported Noble Metal CatalystVariesVariesVariesSaturation of oligomers to produce PAOs. epa.gov

Oxidation reactions of this compound involve the addition of oxygen atoms to the carbon-carbon double bond, leading to various oxygenated products. These reactions can range from the formation of epoxides to the complete cleavage of the double bond. mdpi.comresearchgate.net

Epoxidation is a reaction that converts the double bond of this compound into a three-membered ring containing an oxygen atom, known as an epoxide or oxirane. youtube.comresearchgate.net The resulting product is 1,2-epoxytetradecane (B1585259). This transformation is typically achieved using a peroxy acid (RCO₃H), such as meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com The reaction proceeds via a concerted mechanism where the oxygen atom is delivered to the double bond in a single step, resulting in a syn-addition. youtube.comyoutube.com

In the oxidation of alpha-olefins with hydrogen peroxide, an epoxide is formed as an initial product, which can then be hydrolyzed to the corresponding diol. mdpi.comresearchgate.net Other catalytic systems can also be employed for the epoxidation of alkenes, including those based on manganese or rhenium. organic-chemistry.org Furthermore, studies have shown that a selective aerobic epoxidation of this compound can occur in the liquid phase without any catalyst, simply by heating the neat alkene under oxygen pressure. researchgate.net

A specialized and highly enantioselective method for epoxidation is the Sharpless epoxidation. However, this reaction is specifically designed for allylic alcohols, where the hydroxyl group directs the catalyst to one face of the double bond. pearson.comwikipedia.orgwayne.edu As this compound is not an allylic alcohol, this specific named reaction is not directly applicable, though it highlights the advanced catalytic methods available for epoxidation. youtube.comyoutube.com

Oxidation Reactions of this compound

Ozonolysis and Products of this compound Ozonolysis

Ozonolysis is a powerful organic reaction that cleaves the carbon-carbon double bond of an alkene using ozone (O₃). noaa.gov The reaction of this compound with ozone initially forms an unstable primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide (trioxolane). noaa.gov

The final products of ozonolysis depend on the work-up conditions. A reductive work-up, typically using reagents like dimethyl sulfide (DMS) or zinc and water, will yield aldehydes or ketones. For this compound, ozonolysis followed by a reductive work-up produces tridecanal (B79276) and formaldehyde.

An oxidative work-up, using an oxidizing agent such as hydrogen peroxide (H₂O₂), will oxidize any initially formed aldehydes to carboxylic acids. Therefore, ozonolysis of this compound with an oxidative work-up yields tridecanoic acid and carbon dioxide (from the oxidation of formaldehyde).

Hydroxyl Radical-Initiated Oxidation of this compound

The oxidation of this compound can be initiated by hydroxyl radicals (•OH), which are highly reactive species. In the presence of nitrogen oxides (NOx), the reaction of this compound with hydroxyl radicals leads to the formation of a variety of products. The reaction proceeds primarily through the addition of the hydroxyl radical to the double bond, which accounts for approximately 70% of the reaction pathway.

Key products identified from this reaction include β-hydroxynitrates, dihydroxynitrates, and dihydroxycarbonyls. Aldehydes are also significant products, resulting from the decomposition of β-hydroxyalkoxy radicals. The measured molar yields of these product classes have been used to determine the branching ratios for the different reaction pathways.

Table 2: Molar Yields of Products from Hydroxyl Radical-Initiated Oxidation of this compound in the Presence of NOx

Product Class Molar Yield
β-Hydroxynitrates 0.125 ± 0.01
Dihydroxynitrates 0.048 ± 0.005
Dihydroxycarbonyls 0.240 ± 0.04
Aldehydes 0.268 ± 0.03
Total 0.681 ± 0.05

Functionalization of this compound via Hydroformylation

Hydroformylation, also known as oxo synthesis, is an important industrial process for the conversion of alkenes into aldehydes by the addition of a formyl group (CHO) and a hydrogen atom across the double bond. This reaction is typically catalyzed by transition metal complexes, most commonly cobalt or rhodium.

The hydroformylation of this compound can be carried out in an aqueous biphasic system using a rhodium catalyst with a water-soluble phosphine ligand such as tri(m-sulfophenyl)phosphine trisodium salt (TPPTS). libretexts.org This approach facilitates the separation of the catalyst from the organic products. The reaction yields a mixture of linear (pentadecanal) and branched (2-methyltetradecanal) aldehydes. The use of surfactants like sodium dodecylsulfate (SDS) or sodium dodecylbenzenesulfonate (SDBS) can enhance the solubility of the olefin in the aqueous phase, leading to high yields of aldehydes. libretexts.org The regioselectivity of the reaction, favoring the linear aldehyde, can be influenced by the choice of ligands and reaction conditions.

Polymerization of this compound

This compound can undergo polymerization to form poly(this compound), a polymer with potential applications in various fields. The polymerization can be achieved through different catalytic systems.

One effective method involves the use of a Cp*TiMe₂(O-2,6-ⁱPr₂C₆H₃)-borate catalyst system in the presence of an aluminum cocatalyst. rsc.org This system has been shown to polymerize this compound in a quasi-living manner at low temperatures (e.g., -30 °C), producing ultra-high molecular weight poly(this compound) with a relatively narrow molecular weight distribution (Mw/Mn). rsc.org For example, polymerizations have yielded poly(this compound) with a number-average molecular weight (Mn) of up to 1.02 x 10⁶ g/mol and a polydispersity index (Mw/Mn) of 1.38. rsc.org

Copolymerization of this compound with ethylene (B1197577) has also been explored using a Cp*TiCl₂(O-2,6-ⁱPr₂-4-SiEt₃C₆H₂)–MAO (methylaluminoxane) catalyst system. nih.gov This produces ethylene-tetradecene copolymers with varying comonomer content, and their thermal properties are influenced by the length of the side chains. nih.gov

Additionally, this compound can be homopolymerized using a boron trifluoride catalyst, followed by hydrogenation to produce a saturated polymer. epa.gov This process yields a mixture of dimers, trimers, and higher oligomers. epa.gov

Copolymerization of this compound with Other Monomers

Other Alpha-Olefin Copolymers (e.g., 1-Dodecene)

This compound is copolymerized with other linear alpha-olefins (LAOs), such as 1-dodecene (B91753), to produce polymers with tailored properties. The incorporation of these comonomers into a polymer chain, for instance with ethylene, influences the final characteristics of the material. In the copolymerization of ethylene with long-chain α-olefins like this compound and 1-dodecene, the catalyst system plays a crucial role in achieving high molecular weight copolymers with uniform composition.

A notable catalyst system for this process is Cp*TiCl₂(O-2,6-ⁱPr₂-4-SiEt₃-C₆H₂) in the presence of the cocatalyst methylaluminoxane (B55162) (MAO). This system demonstrates significant catalytic activity and efficiently incorporates the long-chain alpha-olefin comonomers. The resulting copolymers exhibit unimodal molecular weight distributions, which is indicative of a uniform composition.

The inclusion of comonomers like this compound and 1-dodecene into a polyethylene (B3416737) backbone directly affects the crystallinity of the resulting polymer. The long alkyl side chains from these alpha-olefins disrupt the main chain crystallization of polyethylene lamellae. The extent of this disruption and its effect on thermal properties depend on both the comonomer content and the specific length of the alkyl side chain.

Table 1: Catalyst System and Properties of Ethylene/Long-Chain α-Olefin Copolymers

Catalyst/Cocatalyst System Comonomers Resulting Copolymer Properties

Reaction Kinetics and Mechanisms of this compound Polymerization

The polymerization of alpha-olefins like this compound can exhibit characteristics of a "quasi-living" polymerization, a process that shares features with true living polymerization but may include slow or reversible termination or chain transfer reactions. In an ideal living polymerization, these chain-breaking reactions are entirely absent. Quasi-living systems, however, provide a significant degree of control over the polymer's molecular weight and molecular weight distribution, often resulting in narrow distributions (Mw/Mn values close to 1.0).

This controlled behavior is achieved by establishing a rapid and reversible equilibrium between active propagating species and dormant species. This dynamic equilibrium ensures that most polymer chains are in a dormant state at any given time, minimizing the probability of irreversible termination. As a result, all chains grow at a similar rate, leading to a predictable molecular weight that increases linearly with monomer conversion and a narrow polydispersity index. For instance, certain nickel α-diimine catalyst systems used for the copolymerization of propylene (B89431) and 1-decene (B1663960) have shown living characteristics at room temperature, producing copolymers with narrow molecular weight distributions (Mw/Mn ≈ 1.2), a feature indicative of a controlled, quasi-living process. nist.gov

Cocatalysts and reaction conditions are critical in controlling the polymerization of this compound. The cocatalyst's primary role is to activate the precatalyst to form the catalytically active species. The nature of the cocatalyst can significantly influence the catalyst's activity, the polymer's molecular weight, and its microstructure.

Methylaluminoxane (MAO) is a commonly used cocatalyst. However, alternative systems have been developed to enhance catalytic performance. For example, binary cocatalysts such as a combination of diethylaluminum chloride (AlEt₂Cl) and dibutylmagnesium (MgBu₂) can significantly increase the activity of traditional Ziegler-Natta and post-metallocene catalysts compared to using MAO alone. organic-chemistry.org This increase in activity is often attributed to the in situ formation of finely dispersed magnesium chloride, which can immobilize the active cationic centers, leading to new types of active sites with different kinetic parameters. nih.gov

The proper combination of the precatalyst and the cocatalyst is essential for successful polymerization, as both components play equal roles in determining the outcome. wikipedia.org The catalytic activity and the molecular weight of the resulting polymers can be effectively tuned by carefully selecting both the catalyst and cocatalyst. wikipedia.org Furthermore, reaction conditions such as temperature and solvent polarity have a strong influence on the polymerization kinetics. libretexts.org For instance, increasing the polymerization temperature generally increases the reaction rate. libretexts.org

Table 2: Effect of Cocatalysts on Alkene Polymerization

Cocatalyst Comparison Effect on Catalytic System
MAO Standard cocatalyst Activates precatalyst to form active species

Derivatization and Formation of Specialty Chemicals from this compound

Synthesis of 2-Tetradecanone from this compound

2-Tetradecanone can be synthesized from this compound through the Wacker-Tsuji oxidation. organic-chemistry.org This reaction is a well-established method for the selective oxidation of terminal α-olefins to methyl ketones. The process utilizes a palladium catalyst, typically palladium(II) chloride (PdCl₂), in the presence of a copper salt cocatalyst, such as copper(I) chloride (CuCl), which facilitates the reoxidation of the palladium catalyst. nih.govorganic-chemistry.org

The reaction is typically carried out in a mixed solvent system, such as aqueous dimethylformamide (DMF), to ensure the miscibility of the nonpolar olefin and the aqueous components. organic-chemistry.org Molecular oxygen is used as the terminal oxidant to regenerate the active catalytic species, making the process catalytic in both palladium and copper. nih.govwikipedia.org The reaction proceeds via a mechanism involving the nucleophilic attack of water on a palladium-olefin π-complex, followed by subsequent steps to yield the ketone product.

This method provides a direct and efficient route to convert the terminal double bond of this compound into a methyl ketone functional group with high regioselectivity, following Markovnikov's rule.

Synthesis of (E)-ethyl pentadec-2-enoate from this compound

(E)-ethyl pentadec-2-enoate can be synthesized from this compound via an olefin cross-metathesis reaction. This reaction involves the catalyzed exchange of alkylidene fragments between this compound and an α,β-unsaturated ester, such as ethyl acrylate (B77674). Ruthenium-based catalysts, commonly known as Grubbs catalysts, are highly effective for this transformation.

The cross-metathesis reaction between this compound and ethyl acrylate produces the desired (E)-ethyl pentadec-2-enoate and ethylene as a volatile byproduct. The formation of the gaseous byproduct helps to drive the reaction to completion. The (E)-isomer is typically the major product due to thermodynamic favorability.

The reaction can be represented as: CH₃(CH₂)₁₁CH=CH₂ + CH₂=CHCOOEt → CH₃(CH₂)₁₁CH=CHCOOEt + CH₂=CH₂

This synthetic route is a powerful example of C-C bond formation, allowing for the direct conversion of a simple alpha-olefin into a more complex functionalized molecule. The reaction generally proceeds with high efficiency and stereoselectivity under relatively mild conditions.

Synthesis of 14-Bromo-1-tetradecene

The synthesis of 14-Bromo-1-tetradecene from this compound is not a direct conversion but rather involves the transformation of a related 14-carbon chain. A standard method for converting a terminal alkene like this compound to a terminal alkyl bromide is through the anti-Markovnikov addition of hydrogen bromide (HBr). This reaction proceeds via a free-radical mechanism, typically initiated by peroxides or UV light.

The process is initiated by the homolytic cleavage of a peroxide initiator, which then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•) chemistrysteps.comlibretexts.org. The bromine radical then adds to the double bond of this compound at the less substituted carbon (C-1), leading to the formation of a more stable secondary carbon radical at the C-2 position libretexts.orgyoutube.com. This regioselectivity is the key to forming the terminal bromide libretexts.org. The resulting alkyl radical then abstracts a hydrogen atom from another molecule of HBr to yield the final product, 1-bromotetradecane, and regenerates a bromine radical, which continues the chain reaction chemistrysteps.comyoutube.com. It is important to note that this process saturates the double bond, yielding 1-bromotetradecane, not 14-bromo-1-tetradecene. The synthesis of 14-bromo-1-tetradecene itself would require a starting material that already contains a bromine atom at the end of a 14-carbon chain with a double bond at the other end.

Reaction Mechanism: Free-Radical Addition of HBr

Step Description Reactants Products
Initiation A peroxide initiator is homolytically cleaved by heat or UV light. The resulting radical abstracts a hydrogen from HBr. Peroxide, HBr Alkoxy radical, Bromine radical (Br•)
Propagation 1 The bromine radical adds to the C1 of this compound's double bond. This compound, Br• 2-bromo-1-tetradecyl radical

| Propagation 2 | The carbon radical abstracts a hydrogen from HBr. | 2-bromo-1-tetradecyl radical, HBr | 1-Bromotetradecane, Br• |

Synthesis of 13-Tetradecenoic Acid

The direct synthesis of 13-tetradecenoic acid from this compound is a complex transformation that is not commonly described in the literature. Standard methods for producing unsaturated fatty acids often involve multi-step syntheses starting from different precursors. For instance, the synthesis of related compounds like (Z)-13-methyl-8-tetradecenoic acid has been accomplished in seven steps using starting materials such as 7-bromo-1-heptanol nih.govnih.gov.

A hypothetical multi-step pathway from this compound to a carboxylic acid would typically involve functionalizing the terminal carbon. One possible, though inefficient, route could involve:

Hydroboration-Oxidation: This reaction would convert this compound to 1-tetradecanol, placing a hydroxyl group on the terminal carbon.

Oxidation: The primary alcohol, 1-tetradecanol, could then be oxidized to tetradecanoic acid using a strong oxidizing agent like chromic acid or potassium permanganate (B83412). This process, however, results in a saturated fatty acid (tetradecanoic acid), not the desired unsaturated 13-tetradecenoic acid.

Achieving the synthesis of 13-tetradecenoic acid would require a more sophisticated strategy involving protection of the double bond, chain extension, and functional group manipulation, a route not directly detailed in readily available research literature starting from this compound. Other documented syntheses of long-chain fatty acids often employ methods like the Wittig reaction or acetylide coupling to construct the carbon skeleton and introduce the double bond at a specific position researchgate.netcsic.es.

Synthesis of 1-(3,4-methylenedioxy-phenyl)-1E-tetradecene and Analogues

The synthesis of 1-(3,4-methylenedioxy-phenyl)-1E-tetradecene, a compound identified for its potential immunomodulatory properties, has been described. One synthetic route involves a Grignard reaction google.com. The process can be outlined as follows:

Preparation of the Grignard Reagent: A tetradecenyl halide, such as 1-bromo-tetradecene, is reacted with magnesium metal in a suitable ether solvent (e.g., tetrahydrofuran) to form the corresponding Grignard reagent, tetradecenylmagnesium bromide.

Reaction with Piperonal: The prepared Grignard reagent is then added to a solution of piperonal (3,4-methylenedioxybenzaldehyde). This reaction results in the formation of a secondary alcohol intermediate.

Dehydration: The intermediate alcohol is subsequently dehydrated, typically under acidic conditions, to generate the carbon-carbon double bond, yielding a mixture of E and Z isomers of 1-(3,4-methylenedioxy-phenyl)-1-tetradecene.

Purification: The desired E-isomer is then separated from the mixture using chromatographic techniques like silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC) google.com.

The identity of the synthesized compound is typically confirmed by comparing its spectroscopic data with that of the natural product isolated from plants like Piper longum google.com.

Production of Surfactants (Alpha Olefin Sulfonates, Alkyl Dimethyl Amines, Detergent Alcohols)

This compound is a key building block in the surfactant industry due to its linear structure and the reactive double bond at the alpha position.

Alpha Olefin Sulfonates (AOS): Alpha olefin sulfonates are high-performance anionic surfactants produced by the sulfonation of alpha-olefins like this compound stppgroup.comatamankimya.com. The industrial process involves several key steps:

Sulfonation: this compound is reacted with a stream of vaporized sulfur trioxide (SO₃) diluted with an inert gas in a continuous thin-film reactor google.com. The molar ratio of SO₃ to the olefin is typically between 1.0 and 1.2 google.com. This reaction yields a mixture of intermediate products, primarily alkene sulfonic acids and sultones (cyclic sulfonate esters) atamankimya.com.

Neutralization and Hydrolysis: The acidic mixture is then neutralized with an aqueous base, most commonly sodium hydroxide (NaOH). This is followed by hydrolysis at elevated temperatures, which opens the sultone rings to form a mixture of sodium alkene sulfonates and sodium hydroxyalkane sulfonates atamankimya.com. The final product is an aqueous solution of AOS google.com.

Alkyl Dimethyl Amines: The production of tetradecyl dimethyl amine from this compound is a multi-step process, as direct amination of the olefin is not a standard industrial route. The synthesis typically proceeds through a detergent alcohol intermediate.

Hydroformylation/Hydrogenation: this compound is first converted to a C15 alcohol (1-pentadecanol) via the oxo process (see section 3.3.7).

Amination of Alcohol: The resulting alcohol is then reacted with dimethylamine in the presence of a catalyst. This process, known as catalytic amination, yields N,N-dimethylpentadecylamine and water . This method has largely replaced older processes due to better environmental performance and economy . The resulting tertiary amines are key intermediates for producing cationic surfactants (quaternary ammonium (B1175870) compounds) and amine oxides keruichemical.comchemicalbook.com.

Detergent Alcohols: Detergent alcohols are long-chain alcohols that are primary components in the manufacturing of non-ionic and other types of surfactants. The conversion of this compound to a detergent alcohol is achieved through the oxo process, also known as hydroformylation wikipedia.org. This process adds a formyl group (CHO) and a hydrogen atom across the double bond, converting the C14 olefin into a C15 aldehyde. The aldehyde is then hydrogenated to the corresponding alcohol wikipedia.orggoogle.com. The primary product from this compound is the linear 1-pentadecanol, which is highly valued for its properties in surfactant applications google.com.

Production of Oxo-Alcohols and Amines

Oxo-Alcohols: The production of oxo-alcohols from this compound is accomplished via the hydroformylation reaction (oxo process) wikipedia.orgmt.com. This is a major industrial process that converts olefins into aldehydes with one additional carbon atom, which are subsequently hydrogenated to alcohols wikipedia.orggoogle.com.

The reaction involves treating the alkene with syngas (a mixture of carbon monoxide and hydrogen) at elevated temperatures (40-200°C) and pressures (10-100 atm) in the presence of a transition metal catalyst wikipedia.org.

Catalysts: Both cobalt and rhodium-based catalysts are used industrially. Rhodium catalysts, often modified with phosphine ligands, are more active and allow for milder reaction conditions (lower pressure and temperature), leading to higher selectivity for the desired linear aldehyde mt.commatthey.com. Cobalt catalysts are less expensive but require higher pressures and temperatures ethz.ch.

Reaction Steps:

Hydroformylation: this compound + CO + H₂ → Pentadecanal (mixture of linear and branched isomers).

Hydrogenation: Pentadecanal + H₂ → Pentadecanol (mixture of linear and branched isomers).

For detergent applications, the linear alcohol (1-pentadecanol) is the preferred product due to the superior biodegradability and performance of its derivatives google.com. Reaction conditions and catalyst choice are optimized to maximize the linear-to-branched product ratio matthey.comethz.ch. A simplified overview of the process is presented in the table below.

Typical Conditions for Oxo Process

Parameter Cobalt Catalyst Rhodium Catalyst
Temperature 110–180 °C 95–100 °C
Pressure 200–300 bar ~18 bar
Selectivity Lower for linear product Higher for linear product

| Activity | Lower | Higher |

Amines: The synthesis of amines from this compound requires its conversion into a suitable intermediate, such as an alkyl halide or an aldehyde/ketone.

Via Alkyl Halides: this compound can be converted to 1-bromotetradecane (as described in 3.3.3). This alkyl halide can then undergo nucleophilic substitution with ammonia or a primary/secondary amine pressbooks.pubchemguide.co.uk. Heating the alkyl halide with a concentrated solution of ammonia in ethanol in a sealed tube produces a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium salt, due to repeated alkylation of the newly formed amine pressbooks.pubchemguide.co.uklibretexts.org.

Via Reductive Amination: A more controlled and efficient method is reductive amination pressbooks.publibretexts.org. The pentadecanal produced from the hydroformylation of this compound can be reacted with ammonia, a primary amine, or a secondary amine in the presence of a reducing agent (e.g., H₂/Ni, NaBH₃CN) libretexts.orgyoutube.com. This one-pot reaction first forms an imine (or enamine) intermediate, which is then immediately reduced to the corresponding amine youtube.comyoutube.com. This method allows for the synthesis of primary, secondary, or tertiary amines with high yields depending on the nitrogen source used youtube.com.

Analytical Techniques in 1 Tetradecene Research

Spectroscopic Characterization

Spectroscopic methods are indispensable for probing the molecular structure and functional groups of 1-tetradecene.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules like this compound. weebly.comnih.gov Both ¹H and ¹³C NMR are routinely used to provide detailed information about the carbon skeleton and the chemical environment of the hydrogen atoms. nih.gov

In the ¹H NMR spectrum of this compound, distinct signals correspond to the different types of protons in the molecule. The vinyl protons at the C-1 and C-2 positions are the most deshielded, appearing as a multiplet in the range of 4.93-5.82 ppm. The allylic protons on C-3 typically resonate around 2.04 ppm. The numerous methylene (B1212753) groups of the long alkyl chain produce a large, overlapping signal around 1.27 ppm, while the terminal methyl protons (C-14) appear as a triplet at approximately 0.88 ppm. chemicalbook.com

The ¹³C NMR spectrum provides complementary information. The carbons of the double bond (C-1 and C-2) are readily identified by their characteristic shifts, with C-1 appearing at approximately 114.1 ppm and C-2 at about 139.2 ppm. The carbons of the long alkyl chain show a series of signals in the aliphatic region of the spectrum. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C-1 (CH₂)~4.93-4.99 (m)~114.1
C-2 (CH)~5.79-5.82 (m)~139.2
C-3 (CH₂)~2.04 (q)~33.8
-(CH₂)₁₀-~1.27 (m)~22.7-31.9
C-14 (CH₃)~0.88 (t)~14.1

Data compiled from various spectroscopic sources. chemicalbook.comnih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. utdallas.edu In the case of this compound, the FT-IR spectrum is characterized by absorptions corresponding to its alkene and alkane functionalities. nih.gov

Key vibrational bands observed in the FT-IR spectrum of this compound include:

=C-H stretch: A sharp peak typically appears around 3079 cm⁻¹, which is characteristic of the stretching vibration of the C-H bonds on the double bond. libretexts.org

C-H stretch (aliphatic): Strong absorptions between 2850 and 3000 cm⁻¹ are due to the stretching of the C-H bonds in the long methylene chain. libretexts.org

C=C stretch: A medium intensity band around 1641 cm⁻¹ signifies the carbon-carbon double bond stretching vibration. libretexts.org

-CH=CH₂ bend (out-of-plane): Strong bands at approximately 991 cm⁻¹ and 909 cm⁻¹ are characteristic of the out-of-plane bending (wagging) of the vinyl group. libretexts.org

CH₂ bend (scissoring): A peak around 1465 cm⁻¹ corresponds to the scissoring vibration of the methylene groups. libretexts.org

The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule as a whole. specac.com

Table 2: Characteristic FT-IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Absorption Range (cm⁻¹)
Vinyl (=C-H)Stretch~3079
Alkyl (C-H)Stretch~2850-3000
Alkene (C=C)Stretch~1641
Vinyl (-CH=CH₂)Out-of-plane bend~991 and ~909
Methylene (CH₂)Scissoring bend~1465

Data based on typical infrared spectroscopy charts and experimental data for alkenes. nih.govlibretexts.org

Chromatographic Methods

Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and analyzing the products of its reactions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is widely used for the analysis of volatile compounds like this compound. sigmaaldrich.com

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. nist.gov As this compound elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting fragments are separated based on their mass-to-charge ratio.

The resulting mass spectrum of this compound serves as a molecular fingerprint. The molecular ion peak (M⁺) is expected at m/z 196, corresponding to its molecular weight. The fragmentation pattern is characteristic of a long-chain alkene, showing a series of losses of alkyl fragments. This technique is highly effective for confirming the identity of this compound and for determining its purity by detecting and identifying any volatile impurities. researchgate.nethmdb.ca It is also invaluable for analyzing the composition of product mixtures from reactions involving this compound, such as in the study of organic aerosols formed from its reaction with ozone. researchgate.net Commercial standards of this compound often specify a purity of >90.0% as determined by GC. tcichemicals.com

High-Performance Liquid Chromatography (HPLC) for Complex Mixture Separation

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used to separate, identify, and quantify components in a liquid mixture. wikipedia.orgchromtech.com While GC-MS is often preferred for a volatile, nonpolar compound like this compound, HPLC can be employed, particularly for analyzing complex mixtures or reaction products that are less volatile or thermally labile. libretexts.org

A reverse-phase HPLC method can be used to analyze this compound. sielc.com In this mode, a nonpolar stationary phase is used with a more polar mobile phase. For example, a C18 column can be used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.com The components of the mixture are separated based on their relative hydrophobicity; more nonpolar compounds like this compound will have a longer retention time. Detection is often achieved using a UV detector, although this compound itself lacks a strong chromophore, which can be a limitation. libretexts.org Therefore, derivatization or the use of other detectors like a refractive index detector or an evaporative light scattering detector may be necessary. HPLC is particularly useful for preparative separations to isolate impurities or for analyzing complex reaction mixtures where products may have a wide range of polarities. sielc.comchromatographyonline.com

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Analysis

Gel Permeation Chromatography (GPC), a form of size-exclusion chromatography (SEC), is a fundamental technique for analyzing polymers derived from this compound. shimadzu.comsepscience.comwikipedia.org GPC separates analytes based on their size or hydrodynamic volume, allowing for the determination of crucial polymer characteristics such as number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI or Đ), which is the ratio of Mw to Mn. shimadzu.comwikipedia.org The technique is widely used in quality control and during the synthesis, development, and production of polymers. sepscience.com

In the context of this compound, GPC has been instrumental in characterizing the molecular weight of its polymers. Research involving the polymerization of this compound (TD) using a Cp*TiMe₂(O-2,6-iPr₂C₆H₃)–borate (B1201080) catalyst system employed GPC to measure the molecular weights and distributions of the resulting poly(this compound). mdpi.com The analysis was performed at 40°C using tetrahydrofuran (B95107) (THF) as the eluent and polystyrene standards for calibration. mdpi.com This research successfully synthesized poly(TD) with an ultrahigh molecular weight (Mn) of 1.02 × 10⁶ g/mol and a PDI of 1.38, demonstrating the catalyst's efficacy. mdpi.com The linear relationship observed between Mn values and polymer yields, along with low PDI values, suggested that the polymerization proceeded in a quasi-living manner. mdpi.com

Similarly, GPC was used to determine the molecular weight of a this compound homopolymer that had been hydrogenated. epa.gov This analysis was conducted following a method based on ASTM D-3536, "Standard Test Method for Molecular Weight Averages and Molecular Weight Distribution by Liquid Exclusion Chromatography". epa.gov

Table 1: GPC Analysis of Poly(this compound) Synthesized with 1–borate–AliBu₃ Catalyst

Run Polymerization Time (h) Yield (g) Mn (× 10⁴) Mw/Mn (PDI)
11 2 3.55 102 1.38
12 1 2.87 73.4 1.30

Data sourced from a study on the synthesis of ultrahigh molecular weight polymers. mdpi.com

Advanced Analytical Methodologies

Thermal Desorption Mass Spectrometry for Aerosol Analysis

Thermal Desorption Mass Spectrometry is a powerful tool for the real-time chemical analysis of organic aerosols. One specific instrumental setup, the Thermal Desorption Particle Beam Mass Spectrometer (TDPBMS), has been extensively used to investigate secondary organic aerosols (SOA) formed from the atmospheric reactions of this compound. researchgate.nettandfonline.com In this technique, aerosol particles are focused into a beam, impacted onto a heated surface for vaporization, and the resulting gas-phase molecules are analyzed by a mass spectrometer. tandfonline.com This method allows for the analysis of multicomponent organic particles without significant matrix effects. researchgate.net

Studies have used TDPBMS to analyze the products from the ozonolysis of this compound in the presence of various alcohols and carboxylic acids. researchgate.net Temperature-programmed thermal desorption (TPTD) of the collected aerosols revealed the formation of two primary products in each reaction. researchgate.netacs.org The more volatile products were identified as α-alkoxytridecyl or α-acyloxytridecyl hydroperoxides, while the less volatile compounds were identified as α-alkoxy-α'-hydroxyditridecyl or α-acyloxy-α'-hydroxyditridecyl peroxides. researchgate.net These findings are significant as they provide a mechanism for the formation of fine-particle organic peroxides, which could play a role in atmospheric aerosol nucleation and growth. researchgate.net

Further research using TDPBMS investigated SOA formation from the reaction of this compound and other linear alkenes with nitrate (B79036) radicals (NO₃). nih.gov For this compound, the resulting aerosol was composed of both first-generation products (like hydroxynitrates and carbonylnitrates) and second-generation products (like hydroxy and oxo dinitrooxytetrahydrofurans). nih.gov The estimated mass fractions of first- and second-generation products in this compound SOA were approximately 50:50. nih.gov

X-ray Crystallography for Geometric Configuration Analysis

X-ray crystallography is a definitive technique for determining the precise atomic arrangement within a crystalline solid. illinois.edu The method involves directing X-rays at a crystal and analyzing the resulting diffraction pattern to build a 3D model of the electron density, which reveals the positions of atoms and the bonds between them. illinois.edu While obtaining a suitable single crystal of a long-chain alkene like this compound can be challenging, studies involving X-ray crystallography have offered insights into its geometric configuration. solubilityofthings.com This analysis has been noted to highlight the stability of its trans-isomer compared to other isomeric forms. solubilityofthings.com The technique is more broadly applied to organometallic complexes involving alkenes, where it can establish the geometry and bonding between the metal center and the alkene ligand. researchgate.net

Differential Scanning Calorimetry (DSC) for Copolymer Composition Uniformity

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to study the thermal properties of polymers, such as melting temperature (Tm) and crystallization temperature (Tc). google.comippi.ac.ir

In the study of this compound copolymers, DSC is crucial for confirming compositional uniformity and understanding crystallization behavior. A series of ethylene (B1197577) copolymers with long-chain α-olefins, including this compound (TD), were analyzed using DSC. acs.orgnih.gov The resulting DSC thermograms, which showed single, distinct melting peaks, confirmed that the copolymers had uniform compositions. acs.orgnih.gov

This research revealed complex thermal behavior dependent on the this compound content. acs.org

Main Chain Crystallization: In copolymers with low TD content, the melting temperature decreased as the TD content increased. This is because the side chains disrupt the crystallization of the polyethylene (B3416737) main chain. nih.gov

Side Chain Crystallization: In copolymers with high TD content, a different melting temperature was observed, attributed to the crystallization of the long alkyl side chains, a phenomenon also seen in poly(this compound) homopolymers. nih.gov

The DSC measurements were typically conducted by first heating the sample to erase its thermal history, cooling it at a controlled rate (e.g., 10°C/min), and then recording a second heating scan (e.g., at 5 or 10°C/min) to analyze the thermal properties. nih.gov

Application of this compound as Analytical Standard

Due to its high purity, this compound is utilized as an analytical standard in various chromatographic applications. sigmaaldrich.comdv-expert.org An analytical standard is a highly pure compound used as a calibration standard or reference for an analytical method.

Specific applications include:

Internal Standard: this compound may be used as an internal standard for the determination of fat content and fatty acid composition in food samples using gas chromatography (GC). sigmaaldrich.comcenmed.com An internal standard is a known amount of a compound, different from the analyte, added to a sample to correct for variations in sample injection and analysis.

Reference Standard: It has been used as a reference standard for the determination of this compound as a contaminant in water sources, such as the Duero river in Spain, using solid-phase microextraction (SPME) followed by GC analysis. sigmaaldrich.comdv-expert.org

Environmental Fate and Ecotoxicology of 1 Tetradecene

Environmental Release and Distribution Pathways

1-Tetradecene is released into the environment primarily from its extensive industrial production and use. It serves as a key intermediate in the manufacturing of a wide array of commercial products. Significant applications include its use in the production of alpha olefin sulfonate (AOS) surfactants, which are integral components of shampoos, detergents, and hand soaps. It is also a precursor for detergent alcohols, foam boosters, biocides, and antistatic agents.

Other industrial applications contributing to its potential environmental release include its use in manufacturing paper-sizing agents, epoxides for resins, metalworking fluids, and as a comonomer in the production of polymers. Releases can occur during any stage of the product lifecycle, including manufacturing processes, transportation, and accidental spills. qchem.com.qaqatarenergy.qa To mitigate accidental releases, it is recommended to prevent the product from entering drains and to contain spills with inert absorbent materials. qchem.com.qa

Once released, the distribution of this compound in the environment is governed by its physicochemical properties, such as its low water solubility and high volatility. noaa.gov

Soil: In the terrestrial environment, this compound is expected to be largely immobile. Its strong affinity for soil organic matter results in high soil adsorption coefficients, which significantly limits its ability to leach into groundwater.

Atmosphere: From moist soil and water surfaces, this compound has a tendency to volatilize into the atmosphere. This is due to its high Henry's Law constant. However, its strong adsorption to soil can reduce the rate of this volatilization process.

Water: this compound is insoluble in water. noaa.gov If released into an aquatic system, it is expected to partition from the water column to sediment and suspended solids. Volatilization from the water surface is also a significant distribution pathway.

Table 1: Environmental Distribution Properties of this compound

Property Value/Description Implication for Environmental Distribution
Water Solubility Insoluble Tends to partition out of the water column and into other phases like sediment or air. noaa.gov
Log Pow 7.08 Indicates a high potential for bioaccumulation in aquatic organisms. inchem.org

| Vapor Pressure | 2 Pa at 25°C | Suggests moderate volatility. inchem.org |

Environmental Transformation and Degradation

Biodegradation is a primary pathway for the transformation of this compound in the environment, with microorganisms playing a crucial role in its breakdown under aerobic conditions.

This compound is considered to be readily biodegradable in aerobic environments. qchem.com.qa Studies following standardized test guidelines have demonstrated significant removal of the compound over a short period. This rapid biodegradation suggests that this compound is unlikely to persist in environments where oxygen and competent microbial populations are present.

Table 2: Aerobic Biodegradation of this compound

Test Guideline Duration Result Classification

A variety of microorganisms, including bacteria and fungi, can utilize this compound as a source of carbon and energy. nih.gov The bacterium Pseudomonas aeruginosa has been shown to metabolize this compound through at least two distinct oxidative pathways. nih.govnih.gov One pathway involves the oxidation of the terminal methyl group, leading to the formation of 13-tetradecenoic acid. nih.govnih.gov A second pathway involves an attack on the double bond, which has been tentatively shown to produce 2-tetradecanol. nih.govnih.gov

Fungal species also contribute to the biodegradation of this compound. For instance, incubation with various fungi has been found to yield metabolites such as tetradecanoic acid, tetradecen-4-ol, 13-tetradecen-4-ol, tetradecen-3-ol, and corresponding ketones. nih.gov This indicates that multiple biochemical strategies are employed by different microbial species to break down this compound in the environment.

Table 3: Identified Metabolites from Microbial Assimilation of this compound

Microorganism Metabolic Pathway Identified Metabolites Source(s)
Pseudomonas aeruginosa Methyl group oxidation 13-tetradecenoic acid nih.govnih.gov
Attack on double bond 2-tetradecanol (tentative) nih.govnih.gov

| Fungi (general) | Various oxidative pathways | Tetradecanoic acid, tetradecen-4-ol, 13-tetradecen-4-ol, tetradecen-3-ol, 13-tetradecene-4-on, tetradecan-2-one, tetradecen-3-one | nih.gov |

Volatilization from Water and Moist Soil

The potential for this compound to volatilize from water and moist soil is a key aspect of its environmental fate. This process is largely governed by its Henry's Law constant, which for this compound is estimated to be 8.48 atm-cu m/mole. nih.gov This value suggests that this compound is likely to rapidly volatilize from water into the atmosphere. nih.gov

Data Table: Volatilization Parameters of this compound

Parameter Value Reference
Henry's Law Constant 8.48 atm-cu m/mole nih.gov
Estimated Volatilization Half-life (Model River) 4.1 hours nih.gov
Estimated Volatilization Half-life (Model Pond) 7.3 months nih.gov

Atmospheric Degradation via Reaction with Oxidants

Once volatilized into the atmosphere, this compound is subject to degradation through reactions with atmospheric oxidants. nih.gov The primary removal mechanism in the gas phase involves reactions with photochemically produced hydroxyl radicals (•OH) and ozone (O₃). nih.govacs.org

The gas-phase reaction with hydroxyl radicals is a significant degradation pathway. The estimated rate constant for this reaction is 4.2 x 10⁻¹³ cu cm/molecule-sec. nih.gov Based on an average atmospheric hydroxyl radical concentration of 5 x 10⁵ molecules/cu cm, this translates to an atmospheric half-life of approximately 9.3 hours. nih.gov

Reaction with ozone is another important atmospheric degradation route for this compound. The estimated rate constant for the gas-phase reaction with ozone is 1.2 x 10⁻¹⁷ cu cm/molecule-sec. nih.gov Assuming an average atmospheric ozone concentration of 7 x 10¹¹ molecules/cu cm, the resulting atmospheric half-life is estimated to be 23 hours. nih.gov These reactions indicate that this compound is not expected to persist for long periods in the atmosphere. nih.govnoaa.gov

Data Table: Atmospheric Degradation of this compound

Oxidant Rate Constant (cu cm/molecule-sec) Atmospheric Half-life Reference
Hydroxyl Radicals (•OH) 4.2 x 10⁻¹³ (estimated) 9.3 hours (estimated) nih.gov
Ozone (O₃) 1.2 x 10⁻¹⁷ (estimated) 23 hours (estimated) nih.gov

Ecotoxicity Studies of this compound

Aquatic Toxicity (Fish, Daphnia, Algae)

Ecotoxicity studies have been conducted to determine the potential harm of this compound to aquatic organisms. Due to its low water solubility, aqueous dispersions were used in testing. cpchem.comqchem.com.qa

For fish, a 96-hour semi-static test on Rainbow Trout (Oncorhynchus mykiss) resulted in a Lethal Loading rate (LL50) of >1,000 mg/L. cpchem.comqchem.com.qa In a 48-hour test with the water flea (Daphnia magna), the Effect Loading rate (EL50) was also found to be >1,000 mg/L. cpchem.comqchem.com.qa Similarly, a 96-hour static test on the green algae (Selenastrum capricornutum) showed an EL50 of >1,000 mg/L. cpchem.comqchem.com.qa These results indicate that this compound is not expected to be harmful to these aquatic organisms at concentrations up to its limit of water solubility. cpchem.com

Data Table: Aquatic Toxicity of this compound

Organism Test Duration Endpoint Result (mg/L) Test Type Reference
Oncorhynchus mykiss (Rainbow Trout) 96 hours LL50 > 1,000 Semi-static cpchem.comqchem.com.qa
Daphnia magna (Water Flea) 48 hours EL50 > 1,000 Static cpchem.comqchem.com.qa
Selenastrum capricornutum (Green Algae) 96 hours EL50 > 1,000 Static cpchem.comqchem.com.qa

Bioconcentration and Adsorption Potential

The potential for this compound to accumulate in organisms and adsorb to soil and sediment is indicated by its physical and chemical properties. Its octanol/water partition coefficient (log Pow) is 7.08, suggesting a high potential for bioaccumulation. inchem.orgilo.org

Estimated bioconcentration factors (BCF) for this compound range from 17,500 to 51,000. nih.gov These high BCF values suggest that this compound is likely to bioconcentrate in fish and other aquatic organisms. nih.govinchem.org

The adsorption of this compound to organic matter in soil and sediment is also expected to be significant. Estimated soil adsorption coefficients (Koc) range from 19,700 to 32,300. nih.gov These values indicate that this compound will strongly adsorb to sediment and suspended organic matter if released into water. nih.gov Its low water solubility and high Koc value suggest it is likely to be immobile in soil. epa.govfishersci.com

Data Table: Bioconcentration and Adsorption Parameters of this compound

Parameter Value Indication Reference
Log Pow 7.08 High potential for bioaccumulation inchem.orgilo.org
Bioconcentration Factor (BCF) 17,500 - 51,000 (estimated) Will bioconcentrate in aquatic organisms nih.gov
Soil Adsorption Coefficient (Koc) 19,700 - 32,300 (estimated) Will strongly adsorb to sediment and organic matter nih.gov

Applications and Industrial Significance of 1 Tetradecene Derivatives

Polymer Industry Applications

The polymer industry is a primary consumer of 1-tetradecene, where it is utilized as a comonomer and a primary feedstock for synthesizing various polymers with enhanced characteristics.

This compound is an important comonomer in the production of certain grades of polyethylene (B3416737), particularly linear low-density polyethylene (LLDPE) and high-density polyethylene (HDPE). cognitivemarketresearch.comwikipedia.org The incorporation of this compound as a comonomer with ethylene (B1197577) allows for the introduction of short-chain branches into the main polymer backbone. This modification disrupts the crystalline structure of the polymer, leading to a decrease in density and an enhancement of specific mechanical properties. sciengine.comnih.gov

In LLDPE production, the use of longer chain alpha-olefins like this compound can influence the polymer's properties. nih.govresearchgate.net Studies have shown that the length of the comonomer side chain affects the resulting polymer's morphology and crystallinity. sciengine.comnih.govresearchgate.net For instance, research on copolymers synthesized from ethylene and various alpha-olefins, including this compound, has demonstrated that the branched structures impact the material's performance. sciengine.com The demand for both HDPE and LLDPE in sectors such as packaging, construction, and agriculture is a significant driver for the this compound market. cognitivemarketresearch.com The use of metallocene catalysts in the copolymerization of ethylene with 1-olefins like this compound has been a key area of research, allowing for the synthesis of LLDPE with specific properties. nih.govresearchgate.net

This compound is a key raw material in the manufacture of polyalphaolefins (PAOs), which are high-performance synthetic lubricants (API Group IV base oils). cognitivemarketresearch.comgoogle.comgoogle.com PAOs are produced through the oligomerization of linear alpha-olefins, followed by hydrogenation. google.comexxonmobilchemical.com While 1-decene (B1663960) is the most common feedstock, this compound is also used, often in combination with other alpha-olefins like 1-dodecene (B91753), to produce specific grades of PAO. google.comgoogle.comnexanteca.comresearchgate.net

The choice of alpha-olefin feedstock significantly influences the final properties of the PAO, such as viscosity, pour point, and volatility. google.com Using higher alpha-olefins like this compound can result in PAOs with higher viscosity, lower volatility (Noack), and improved thermal stability, which are desirable characteristics for demanding applications in automotive and industrial machinery. google.comgoogle.com Research has demonstrated that PAOs derived from 1-dodecene or this compound can enhance the performance of engine oils in severe high-temperature tests. google.com The process typically involves polymerization in the presence of a catalyst, such as boron trifluoride (BF₃), followed by hydrogenation to saturate any remaining double bonds, resulting in a stable, paraffinic structure. google.comgoogle.com

google.comgoogle.comgoogle.comgoogle.com
PAO PropertyInfluence of this compound as FeedstockReference
ViscosityIncreases viscosity of the final PAO product.
Volatility (Noack)Generally lowers the volatility compared to PAOs from shorter alpha-olefins.
Pour PointCan lead to a higher pour point compared to PAOs from shorter alpha-olefins.
Thermal StabilityImproves thermal and oxidation stability in engine oil formulations.

Recent advancements in catalyst technology have enabled the synthesis of novel polyolefins from this compound with unique architectures and properties. mdpi.com Researchers have successfully synthesized ultrahigh molecular weight (UHMW) poly(this compound) using specific titanium-based catalysts. mdpi.comresearchgate.net These polymerizations can proceed in a quasi-living manner, affording polymers with high molecular weights (Mₙ up to 1.02 x 10⁶ g/mol ) and relatively narrow molecular weight distributions. mdpi.com

Homopolymers of long-chain alpha-olefins like this compound are classified as bottlebrush polymers. nih.govaip.org These macromolecules feature a high density of side chains grafted onto a central backbone, imparting unique properties such as exceptional softness, extensibility, and surface activity. trea.com Studies have explored the synthesis and rheological properties of these bottlebrush polymers derived from this compound and other long-chain alpha-olefins. aip.orgtrea.com Furthermore, copolymerization of this compound with corresponding nonconjugated dienes (like 1,13-tetradecadiene) has been shown to produce UHMW copolymers containing reactive terminal olefinic groups in their side chains, opening possibilities for further functionalization. nih.gov These advanced materials hold potential for applications such as impact modifiers in thermoplastic olefins (TPOs) and lubricating agents. trea.com

mdpi.comnih.govtrea.com
Research Findings on Poly(this compound) Synthesis
Catalyst SystemPolymer TypeKey FindingReference
CpTiMe₂(O-2,6-ⁱPr₂C₆H₃)–borate (B1201080)Ultrahigh Molecular Weight Poly(this compound)Achieved Mₙ of 1.02 × 10⁶ g/mol with Mₙ/Mₙ of 1.38.
CpTiMe₂(O-2,6-ⁱPr₂C₆H₃)–borateUHMW Poly(this compound-co-1,13-tetradecadiene)Synthesized UHMW copolymers (Mₙ = 9.12 × 10⁵) with terminal olefinic groups.
Organometallic PolymerizationBottlebrush Poly(this compound)Produced elastomeric polymers with potential as TPO impact modifiers and lubricants.

Fine Chemicals and Specialty Chemical Synthesis

Beyond the polymer industry, this compound and its derivatives are valuable intermediates in the synthesis of a variety of fine and specialty chemicals.

This compound serves as a starting material or intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. lookchem.comdataintelo.com Its long alkyl chain and reactive double bond make it a versatile building block. For example, derivatives like 14-Bromo-1-tetradecene are important intermediates used to create functionalized compounds for these sectors. The agriculture industry utilizes tetradecene-based chemicals to enhance the efficacy and stability of agrochemical formulations like pesticides and herbicides. dataintelo.com

In pharmaceutical research, derivatives of this compound have been investigated for their biological activity. A notable example is 1-(3,4-methylenedioxy-phenyl)-1E-tetradecene, a compound that has been synthesized and evaluated for its potential to activate the immune system and treat tumors and infections. google.com Enzymatic reactions, such as the epoxidation of this compound to form 1,2-epoxytetradecane (B1585259), yield versatile intermediate building blocks for the pharmaceutical industry. mdpi.comresearchgate.net

Derivatives of this compound are utilized in the flavor and fragrance industries. lookchem.comthegoodscentscompany.com It can be used as a solvent for fragrances, helping to improve the stability and longevity of scents in perfumes. lookchem.com Specific derivatives are synthesized to act as fragrance components themselves. For instance, (Z)-14,14-Diethoxy-3-tetradecene, a derivative of tetradecene, is used as a component in the production of fragrances and flavors. lookchem.com Another related compound, cis-11-Tetradecen-1-ol, which can be synthesized from tetradecene precursors, is noted for its use in cosmetics and skin care products as a fragrance component. chembk.com The synthesis of fragrance materials is an important application for related long-chain alcohols like 1-tetradecanol, which can be derived from this compound. atamanchemicals.com

Detergent and Surfactant Industries

This compound is a crucial building block in the production of various surfactants used extensively in the detergent and cleaning products industries. Its linear structure and the reactive terminal double bond make it an ideal precursor for synthesizing surfactants with desirable properties such as high detergency, good foaming ability, and biodegradability. cpchem.comgithub.comequilex.com

The most significant application of this compound in this sector is in the manufacturing of alpha-olefin sulfonates (AOS) . terchemie.comsealandchem.com Specifically, C14-C16 AOS, derived from this compound and 1-hexadecene, are widely used in liquid detergents, shampoos, liquid hand soaps, and powdered detergents. cpchem.comterchemie.comugr.es The sulfonation of this compound followed by alkaline hydrolysis results in a mixture of alkene sulfonates and hydroxyalkane sulfonates. ugr.es This mixture, collectively known as AOS, is known for its excellent cleaning power, high foam production, and mildness to the skin, making it a preferred choice over some harsher surfactants. ontosight.aialfa-chemistry.com

Beyond AOS, this compound serves as an intermediate for other important surfactant types:

Detergent Alcohols: Through processes like oxo-synthesis, this compound is converted into C14 and C15 alcohols, which are then used to produce alcohol ethoxylates and alcohol sulfates, key nonionic and anionic surfactants. terchemie.comimcd.ch

Alkyl Dimethyl Amines (ADMA): These are precursors for creating amine oxides and quaternary ammonium (B1175870) compounds. cpchem.comterchemie.com Amine oxides act as foam boosters and stabilizers in shampoos, bubble baths, and dishwashing liquids, while quaternary ammonium compounds are used for their antistatic and biocidal properties. cpchem.comterchemie.com

Linear Alkylbenzene Sulfonates (LAS): this compound can be used to produce linear alkylbenzene (LAB) through alkylation of benzene, which is then sulfonated to create LAS. LAS is one of the most widely used anionic surfactants in household detergents. terchemie.com

The properties of surfactants derived from this compound make them highly effective and versatile for a range of cleaning applications.

Table 1: Applications of this compound-Derived Surfactants

Derivative Surfactant Precursor from this compound Key Applications
Alpha-Olefin Sulfonates (AOS) This compound Liquid/powdered detergents, shampoos, hand soaps, cosmetic preparations. cpchem.comterchemie.comugr.es
Detergent Alcohols Oxo Alcohols Alcohol ethoxylates and sulfates for various cleaning products. terchemie.comimcd.ch
Amine Oxides Alkyl Dimethyl Amines (ADMA) Foam boosters in shampoos, dishwashing detergents. cpchem.comterchemie.com
Quaternary Ammonium Halides Alkyl Dimethyl Amines (ADMA) Antistatic agents, biocides. cpchem.com

Use in Drilling Fluids

This compound and other linear alpha-olefins (LAOs) are key components in the formulation of synthetic-based drilling fluids (SBFs), also known as synthetic-based muds (SBMs). qatarenergy.qaoecd.orgexxonmobilchemical.com These fluids are critical in oil and gas exploration for lubricating the drill bit, controlling reservoir pressure, and transporting rock cuttings to the surface. govinfo.gov

The use of LAOs like this compound as the base fluid in drilling muds offers several advantages over traditional oil-based or water-based muds, particularly for challenging drilling environments such as offshore and deepwater operations. google.comwipo.int SBFs formulated with this compound exhibit:

Excellent Lubricity: Reducing torque and drag in the drill string.

High Thermal Stability: Maintaining performance in high-pressure, high-temperature (HPHT) wells. cup.edu.cn

Improved Shale Inhibition: Preventing the swelling and dispersion of clay-rich rock formations.

A significant driver for the use of this compound in drilling fluids is its environmental profile. Compared to traditional diesel- or mineral oil-based muds, SBFs based on linear alpha-olefins are designed to be less toxic to marine organisms and more readily biodegradable. govinfo.govgoogle.comwipo.int This is crucial for offshore drilling, where drill cuttings coated with the fluid are discharged into the marine environment. govinfo.gov Studies have shown that while the base fluids themselves have low water solubility, they can be degraded by marine sediment microbes. oecd.orggovinfo.gov

Blends of this compound with other olefins (like C16-C18 olefins) or poly-alpha-olefins (PAOs) are often used to fine-tune the properties of the drilling fluid, such as viscosity and pour point, to meet specific operational requirements. google.comgoogle.com

Table 2: Properties of this compound in Drilling Fluid Formulations

Property Benefit in Drilling Operations Reference
Low Toxicity Reduced environmental impact on marine ecosystems. google.comwipo.int
Biodegradability Faster environmental recovery of affected sediments. govinfo.gov
High Flash Point Increased operational safety. google.com
Controlled Viscosity Optimized fluid flow and cuttings transport. google.com

Potential as Hydrocarbon Solvent Replacements

There is growing interest in using this compound and other alpha-olefins as replacements for certain conventional hydrocarbon solvents. oecd.orgegle.state.mi.us This shift is driven by the principles of "green chemistry," which aim to reduce the environmental impact and toxicity associated with chemical processes. royalsocietypublishing.orgacs.org

Traditional solvents, often volatile organic compounds (VOCs), can pose risks to human health and the environment. acs.org Research is focused on finding "green solvents" that are derived from renewable sources, are biodegradable, and have low toxicity. researchgate.netwikipedia.org While this compound is derived from petrochemical sources, it exhibits some favorable characteristics that make it a candidate for replacing more hazardous solvents in specific applications. oecd.org

Key properties supporting its potential as a solvent replacement include:

Low Volatility: Compared to more volatile solvents, its high boiling point (around 251°C) and low vapor pressure reduce fugitive emissions into the atmosphere. egle.state.mi.uscpchem.com

Defined Composition: As a single, well-characterized substance, it offers more predictable and consistent performance compared to complex hydrocarbon solvent mixtures.

Biodegradability: Its potential to biodegrade makes it a more environmentally benign option compared to persistent solvents. cpchem.com

Some olefins are already being investigated as replacements for more volatile hydrocarbon solvents in applications such as industrial cleaning and coatings. qatarenergy.qaoecd.org The transition to solvents like this compound aligns with a broader industrial trend of moving away from toxic compounds like N-methyl-2-pyrrolidone (NMP) and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), which have been traditionally used in certain chemical syntheses. acs.orgresearchgate.net The development of bio-based routes to alpha-olefins could further enhance their standing as green solvent alternatives in the future. researchgate.net

Table 3: Mentioned Chemical Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 14260 nih.gov
Sodium C14-16 Olefin Sulfonate Not available (mixture) nih.gov
Linear Alkylbenzene Sulfonates (LAS) Not available (mixture) nih.gov
Tetradecyl Dimethyl Amine 15795
1-Tetradecanol (Detergent Alcohol) 8175
Tetradecenyl Succinic Anhydride 549557
Poly Alpha-Olefin (PAO) Not available (polymer)
γ-Valerolactone (GVL) 7990
N-Methyl-2-pyrrolidone (NMP) 13139

Future Directions and Research Opportunities

Development of Novel Catalytic Systems for 1-Tetradecene Reactions

The efficiency and selectivity of chemical transformations involving this compound are fundamentally dependent on the catalytic systems employed. Research is actively being pursued to develop more advanced and sustainable catalysts for various reactions.

One area of focus is the polymerization and copolymerization of this compound. Studies have demonstrated the use of specific catalysts, such as CpTiMe2(O-2,6-iPr2C6H3)–borate (B1201080) systems, to produce ultrahigh molecular weight poly(this compound) and its copolymers. researchgate.netmdpi.commdpi.com These catalysts operate in a quasi-living manner, allowing for the synthesis of polymers with low polydispersity indices (Mw/Mn), a critical factor for creating materials with uniform properties. researchgate.netmdpi.com For instance, the polymerization of this compound with a CpTiMe2(O-2,6-iPr2C6H3)–borate–AliBu3 catalyst system has yielded poly(TD) with a molecular weight (Mn) of 1.02 × 10^6 and an Mw/Mn of 1.38. mdpi.com Other metallocene catalysts, like rac-Et[Ind]2ZrCl2/MAO and dimethylsilanylbis(2-methyl-4-phenyl-1-indenyl)zirconium dichloride supported on silica (B1680970), are used for copolymerization with ethylene (B1197577) and propylene (B89431), respectively. aalto.fimdpi.com

For other transformations, such as hydrogenation, novel catalysts are also being explored. Rhodium(0) nanoparticles stabilized by polymers with cyclodextrin (B1172386) moieties have shown high efficiency and stability in the aqueous hydrogenation of this compound, with the catalytic system being recyclable for multiple runs without significant loss of activity. researchgate.net In the realm of oxidation, autocatalysis has been observed during the reaction of this compound with methyltributylammonium permanganate (B83412) in methylene (B1212753) chloride solutions, where the product, manganese dioxide, activates the permanganate. cdnsciencepub.com

Furthermore, research into catalytic cracking using zeolites like HZSM-5 aims to convert this compound into valuable aromatic compounds such as benzene, toluene, ethylbenzene, and xylenes (B1142099) (BTEX). researchgate.net Studies are also investigating the kinetics of reactions like sulfonation in continuous flow microreactors to optimize process parameters and improve efficiency. scite.airesearchgate.net The development of catalysts for enantioselective reactions, such as the Pt-catalyzed diboration of this compound, opens pathways to chiral molecules for specialized applications. nih.gov

Table 1: Examples of Catalytic Systems for this compound Reactions

Reaction Type Catalyst System Key Findings Reference(s)
Polymerization Cp*TiMe₂(O-2,6-ⁱPr₂C₆H₃)–borate Produces ultrahigh molecular weight poly(this compound) with low polydispersity. researchgate.netmdpi.com
Copolymerization Supported metallocene catalyst Copolymerizes this compound with propylene, affecting melting temperatures. aalto.fi
Hydrogenation Rh(0) nanoparticles stabilized by cyclodextrin polymers Highly efficient and recyclable for aqueous phase hydrogenation. researchgate.net
Cracking HZSM-5 zeolite Converts this compound to value-added aromatic compounds (BTEX). researchgate.net
Diboration Pt(0) / Chiral Phosphine Ligands Achieves enantioselective diboration to produce chiral intermediates. nih.gov
Metathesis Ruthenium alkylidene catalysts Used for self-metathesis and cross-metathesis reactions. mdpi.com

Exploration of New Synthetic Pathways for this compound Derivatives

This compound serves as a crucial starting material for a wide array of functionalized molecules. Future research is geared towards discovering new, efficient, and selective synthetic routes to expand the library of this compound derivatives for various applications.

A key strategy involves leveraging the reactivity of both the terminal double bond and the alkyl chain. For example, 14-Bromo-1-tetradecene can be synthesized from this compound and subsequently used as an intermediate. This bromo-derivative can undergo nucleophilic substitution, addition, and elimination reactions to create diverse functionalized compounds.

Enzymatic catalysis presents a green and highly selective alternative for creating derivatives. Fungal peroxygenases, for instance, can catalyze the epoxidation of this compound to produce 1,2-epoxytetradecane (B1585259) as the main product, along with other hydroxylated derivatives. mdpi.com These oxygenated derivatives are valuable intermediates for surfactants, plasticizers, and other specialty chemicals.

Furthermore, synthetic pathways are being developed to create complex molecules for specific biological or material science applications. A multi-step synthesis has been developed for 1-(3,4-methylenedioxy-phenyl)-1E-tetradecene, a compound investigated for its biological activities. google.com Similarly, synthetic routes to produce insect pheromones, such as (Z)-9-Tetradecene-1-yl acetate, demonstrate the utility of this compound in creating high-value, structurally precise chemicals. researchgate.net The development of novel, metal-free reaction conditions, such as those for synthesizing fused isoquinoline (B145761) derivatives, points to a broader trend of creating complex molecular architectures under milder and more sustainable conditions. researchgate.net

Table 2: Selected Synthetic Pathways to this compound Derivatives

Derivative Synthetic Approach Key Reagents/Catalysts Application Area Reference(s)
14-Bromo-1-tetradecene Bromination of this compound N-bromosuccinimide (NBS) Organic Synthesis Intermediate
1,2-epoxytetradecane Enzymatic Epoxidation Fungal Peroxygenase Specialty Chemicals mdpi.com
(Z)-9-Tetradecene-1-yl acetate Multi-step chemical synthesis Mercury derivatives, NiP-2 catalyst Insect Pheromone researchgate.net
1-(3,4-methylenedioxy-phenyl)-1E-tetradecene Wittig-type reaction Piperonal, Tridecyltriphenylphosphonium bromide Bioactive Compounds google.com

Advanced Polymer Materials from this compound

The incorporation of this compound into polymers offers a powerful method for tailoring material properties. Future research is focused on creating advanced polymers with enhanced performance characteristics for demanding applications.

This compound is a significant comonomer in the production of polyethylene (B3416737), particularly high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE). cognitivemarketresearch.com Its inclusion modifies the polymer backbone, improving properties like flexibility, robustness, and thermal characteristics. cognitivemarketresearch.comarchivemarketresearch.com Research continues to explore how varying the concentration of this compound in copolymers with ethylene and propylene affects material properties such as melting temperature, melting enthalpy, and crystallinity. aalto.finih.govacs.org For example, in ethylene copolymers, increasing the this compound content leads to a decrease in the melting temperature. nih.govacs.org

A significant research frontier is the synthesis of ultrahigh molecular weight (UHMW) polymers and copolymers of this compound. researchgate.netmdpi.commdpi.com Using specialized catalysts, researchers have produced poly(this compound) with molecular weights exceeding 1,000,000 g/mol . mdpi.com These bottlebrush-like polymers, with their long, regularly spaced side chains, exhibit unique solution and bulk properties. Copolymerization of this compound with non-conjugated dienes, such as 1,13-tetradecadiene, using these advanced catalysts also proceeds in a quasi-living manner, yielding UHMW copolymers with reactive functionality in the side chains. researchgate.netmdpi.com

The creation of copolymers with other monomers also expands the application space. Copolymers of this compound with 1-dodecene (B91753) and 4-methyl-1-pentene (B8377) are noted for their thermal stability and chemical resistance, finding use in specialty adhesives, lubricants, and as modifiers for other plastics. ontosight.ai Additionally, polymerization with monomers like 2,5-Furandione is being explored, potentially leading to new classes of functional polymers. nih.gov

Table 3: Research on Advanced Polymers from this compound

Polymer Type Key Monomers Catalyst/Method Notable Properties/Findings Reference(s)
UHMW Homopolymer This compound Cp*TiMe₂(O-2,6-ⁱPr₂C₆H₃)–borate Mn up to 1.02 × 10⁶, low polydispersity. mdpi.com
Ethylene Copolymer Ethylene, this compound Cp*TiCl₂(O-Ar)–MAO High LCAO content affects thermal properties and crystallization behavior. nih.govacs.org
Propylene Copolymer Propylene, this compound Supported metallocene Comonomer incorporation decreases melting temperature and enthalpy. aalto.fi
Diene Copolymer This compound, 1,13-Tetradecadiene Cp*TiMe₂(O-2,6-ⁱPr₂C₆H₃)–borate Quasi-living copolymerization yielding UHMW copolymers with reactive groups. mdpi.com

In-depth Environmental Impact and Sustainable Production Research

As with all industrial chemicals, a thorough understanding of the environmental fate of this compound and the development of sustainable production methods are paramount. ontosight.ai Future research in this area is driven by increasing regulatory scrutiny and a market shift towards greener chemical processes. cognitivemarketresearch.comarchivemarketresearch.com

Research into the environmental impact of this compound has yielded varied results on its biodegradability. Some studies indicate that its hydrogenated homopolymer is not readily biodegradable but does show inherent biodegradability over longer periods. epa.govepa.gov Conversely, other sources state that this compound itself is considered readily biodegradable. cpchem.comqatarenergy.qa Fungal incubation of this compound has been shown to result in the formation of various oxidized products, including tetradecanoic acid and different tetradecenol and tetradecenone isomers, indicating pathways for microbial degradation. nih.gov The potential for bioaccumulation in aquatic organisms is also a consideration. nih.govilo.org Further research is needed to clarify these aspects under various environmental conditions and to assess the ecotoxicological profile of its degradation products.

On the production side, there is a strong push towards sustainability. archivemarketresearch.com This includes the development of greener catalysts and optimizing processes to improve energy efficiency and minimize waste. archivemarketresearch.comslideshare.net One avenue of exploration is the use of renewable feedstocks, such as bio-based materials, as an alternative to traditional petroleum sources for producing this compound. syndicatedanalytics.com Additionally, developing cleaner technologies for downstream processing, such as the conversion of this compound to aromatics over zeolites, contributes to a more sustainable chemical value chain. researchgate.netresearchgate.net The principles of green chemistry are increasingly being applied to the synthesis of its derivatives, for instance, in the development of solvent-free or enzymatic reaction pathways. mdpi.comtandfonline.com

Table 4: Summary of Environmental and Sustainability Research on this compound

Research Area Focus Key Findings and Future Directions Reference(s)
Biodegradation Environmental Fate Conflicting data on ready biodegradability exists; research shows degradation by fungi into oxidized products. Further study on degradation pathways and products is needed. epa.govepa.govcpchem.comqatarenergy.qanih.gov
Bioaccumulation Environmental Risk Potential for bioaccumulation in aquatic organisms has been noted. nih.govilo.org
Sustainable Production Green Chemistry Focus on developing greener catalysts, improving process efficiency, and using renewable feedstocks. archivemarketresearch.comslideshare.netsyndicatedanalytics.com
Cleaner Technologies Downstream Processing Research into cleaner methods for converting this compound into other valuable chemicals, such as aromatics using zeolite catalysts. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the common synthesis routes for 1-Tetradecene, and how do their yields compare under standard laboratory conditions?

  • Answer : Two primary methods are documented:

  • Dehydration of 1,2-Tetradecanediol : Achieves ~85% yield via acid-catalyzed elimination, optimized for high-purity linear alkene production .
  • Grignard Reaction : Using dodecyl tosylate and vinylmagnesium bromide, yielding ~55%, with challenges in controlling side reactions (e.g., β-hydride elimination) .
    Methodological considerations include temperature control (80–120°C) and catalyst selection (e.g., H₂SO₄ or p-toluenesulfonic acid).

Q. What analytical methods are recommended for characterizing this compound purity and physicochemical properties?

  • Answer : Key ASTM methods include:

  • Flash-Point Analysis : Pensky-Martens Closed Cup Tester (ASTM D93) for flammability profiling .
  • Gas Chromatography (GC) : Used with internal standards (e.g., Sigma-Aldrich protocols) to quantify fatty acid derivatives and contaminants in environmental samples .
    Purity assessment requires coupling GC with mass spectrometry (GC-MS) to resolve isomers (e.g., α-olefin vs. internal olefins).

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Answer : Critical practices include:

  • Training : OSHA-compliant programs covering material properties, PPE (nitrile gloves, aprons), and spill management .
  • Storage : Grounded stainless-steel tanks with nitrogen padding to prevent peroxidation .
  • Toxicity Mitigation : Adherence to OECD Guidelines 422 (reproductive toxicity) and 476 (chromosomal aberration tests), with NOAEL established at 1,000 mg/kg in rats .

Advanced Research Questions

Q. How does this compound contribute to secondary organic aerosol (SOA) formation in atmospheric chemistry studies?

  • Answer : this compound reacts with ozone in reaction chambers, producing low-volatility carbonyls and carboxylic acids. Key findings:

  • Mechanism : OH-radical-initiated oxidation forms dicarbonyl intermediates, detected via thermal desorption mass spectrometry (TD-MS) .
  • Yield : Aerosol mass yields increase with alcohol/carboxylic acid co-reactants, highlighting its role in maritime SOA formation .
    Experimental designs require controlled humidity (40–60% RH) and proton-transfer-reaction time-of-flight (PTR-ToF) MS for real-time product tracking.

Q. How can diffusion coefficients of this compound in dense fluid mixtures be accurately modeled for industrial applications?

  • Answer : The Weeks-Chandler-Andersen (WCA) perturbation theory, combined with Enskog solution for hard-sphere fluids, predicts diffusivity within 5–10% error.

  • Variables : Temperature (300–500 K), pressure (10–50 MPa), and solvent polarity (e.g., ethane vs. propane) .
  • Validation : Infinite dilution mutual diffusion coefficients in near-critical propane align with experimental data (e.g., 1.2×10⁻⁸ m²/s at 310 K) .

Q. What role does this compound play in plant-insect chemical communication, and how can this be experimentally validated?

  • Answer : As a volatile organic compound (VOC) in Juniperus przewalskii, this compound attracts Megastigmus sabinae wasps.

  • Methods : GC-EAD (Electroantennographic Detection) and Y-tube olfactometry confirm antennal responses (0.21 mV signal threshold) .
  • Ecological Impact : Field trials show 30–40% increased wasp aggregation in this compound-laced traps, suggesting its role as a kairomone .

Methodological Notes

  • Contradictions : While this compound shows no mutagenicity in E. coli Ames tests , its inhalation toxicity (lethal at >500 ppm) necessitates rigorous fume hood use .
  • Data Gaps : Limited studies exist on its photodegradation kinetics or enantioselective synthesis.

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1-Tetradecene

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